

# Application Notes and Protocols for GSK1820795A in Vitro Experiments

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## Compound of Interest

Compound Name: GSK1820795A

Cat. No.: B10857743

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## Introduction

**GSK1820795A** is a versatile pharmacological tool with a multi-target profile, making it a compound of interest for in vitro research in various physiological and pathological contexts. As a telmisartan analog, **GSK1820795A** functions as a selective antagonist for the human G-protein coupled receptor 132 (hGPR132a), an antagonist for the angiotensin II type 1 (AT1) receptor, and a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ )[1][2]. This document provides detailed application notes and experimental protocols to guide researchers in utilizing **GSK1820795A** in in vitro settings.

## Data Presentation

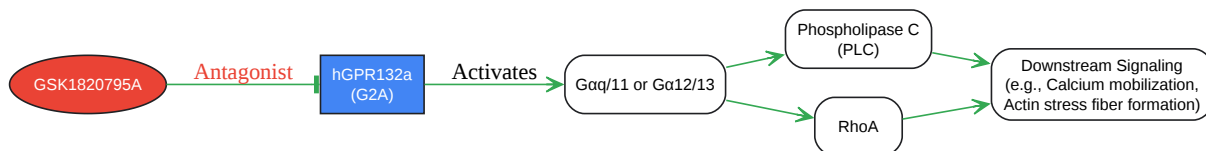
The following tables summarize the known quantitative data for **GSK1820795A**'s in vitro activity.

Table 1: Receptor Binding and Functional Activity of **GSK1820795A**

Target	Assay Type	Species	Value	Unit	Reference
AT1 Receptor	Antagonist Activity	Not Specified	0.006	μM (IC50)	[2]
hPPARγ	Partial Agonist Activity	Human	0.25	μM (EC50)	[2]
PPARγ	Partial Agonist Activity	Mouse	0.27	μM (EC50)	[2]

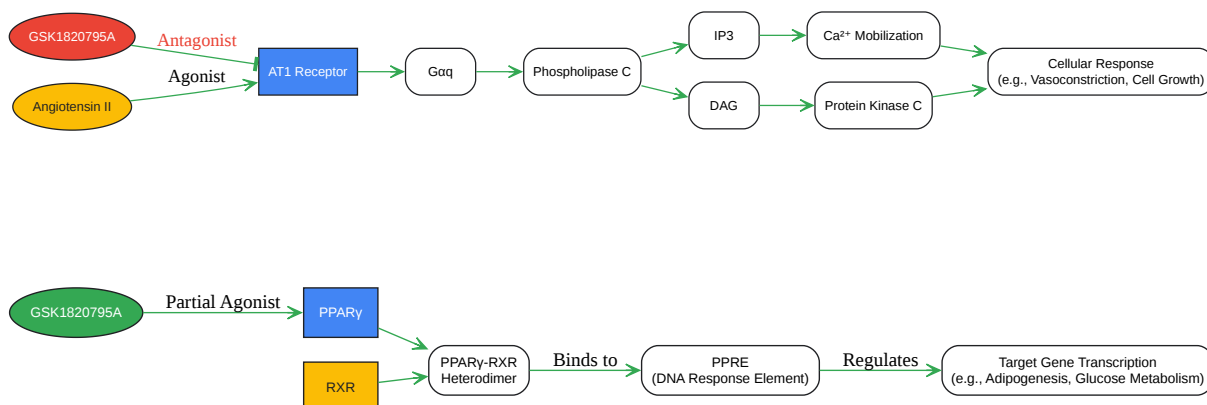
## Signaling Pathways

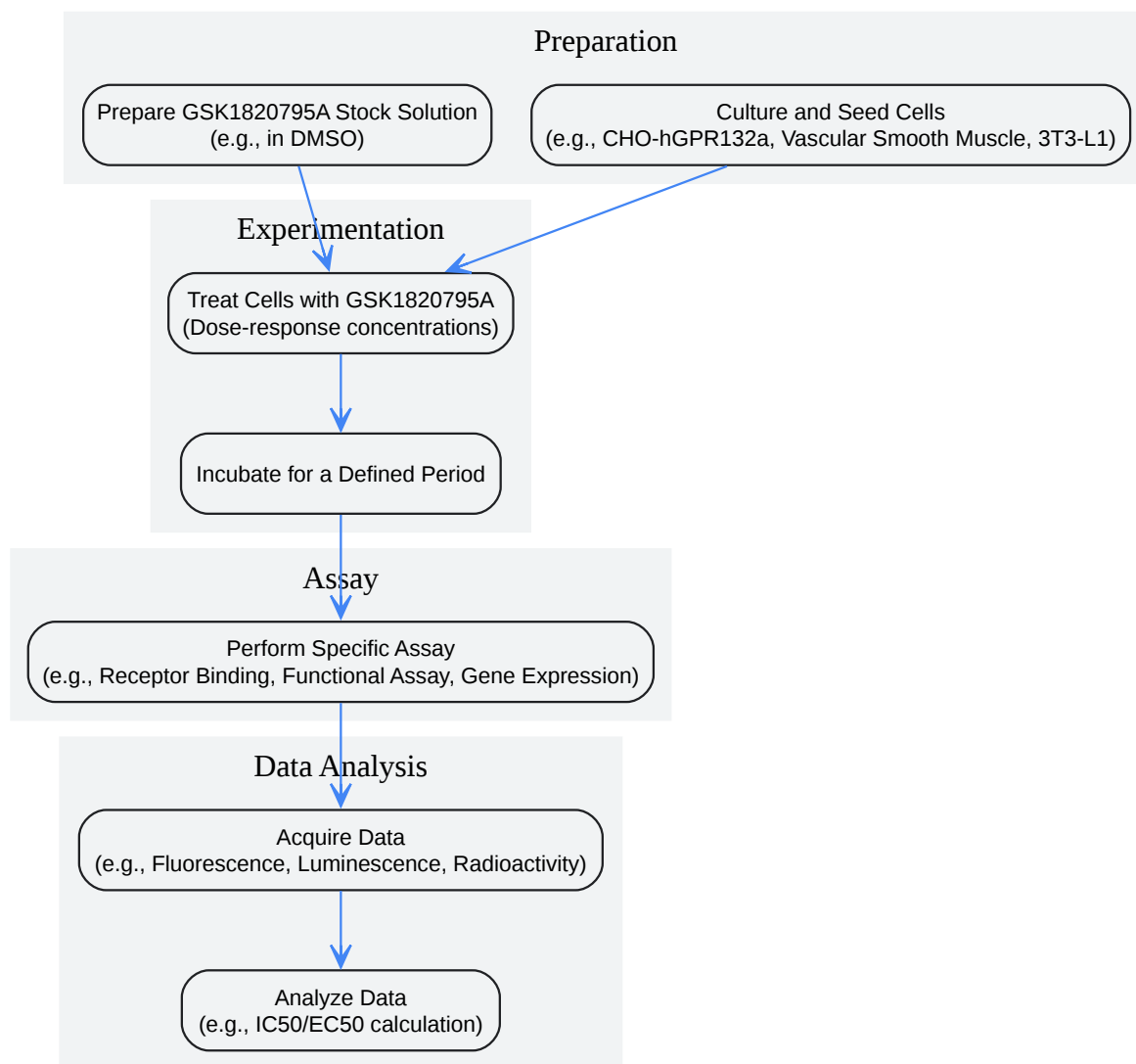
The following diagrams illustrate the signaling pathways associated with the primary targets of **GSK1820795A**.



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Caption: Simplified signaling pathway for hGPR132a (G2A). **GSK1820795A** acts as an antagonist.





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## References

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